
(S)-3-Amino-4-(trimethylammonio)butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Amino Carnitine is a derivative of carnitine, a naturally occurring compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation This process is essential for energy production in cells
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Amino Carnitine typically involves the biotransformation of precursors such as 4-butyrobetaine. This process can be catalyzed by enzymes or whole cells, often using genetically engineered strains of bacteria like Escherichia coli. These strains are designed to enhance the production yield and enantiomeric purity of (S)-Amino Carnitine .
Industrial Production Methods
Industrial production of (S)-Amino Carnitine often employs biotechnological processes due to their efficiency and high yield. For example, Lonza AG has developed a large-scale bioprocess that produces optically pure L-carnitine with a yield of 99.5% and an enantiomeric excess of over 99.9% . This process involves the biotransformation of 4-butyrobetaine to L-carnitine, which can then be further modified to produce (S)-Amino Carnitine.
化学反応の分析
Types of Reactions
(S)-Amino Carnitine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its functionalization and application in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving (S)-Amino Carnitine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of (S)-Amino Carnitine depend on the specific reagents and conditions used. For example, oxidation reactions can produce carnitine derivatives with enhanced antioxidant properties, while reduction reactions can yield compounds with improved bioavailability .
科学的研究の応用
(S)-Amino Carnitine has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various compounds.
Biology: It plays a role in the study of metabolic pathways and energy production.
Medicine: It is investigated for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and neurodegenerative disorders
Industry: It is used in the production of dietary supplements and functional foods due to its role in energy metabolism and antioxidant properties
作用機序
The primary mechanism of action of (S)-Amino Carnitine involves the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the carnitine shuttle, which includes carnitine palmitoyltransferase I and II (CPT I and II) and carnitine-acylcarnitine translocase. By enhancing fatty acid oxidation, (S)-Amino Carnitine helps in energy production and reduces the accumulation of fatty acids in tissues .
類似化合物との比較
Similar Compounds
L-Carnitine: The parent compound, essential for fatty acid transport and energy production.
Acetyl-L-Carnitine: Known for its neuroprotective effects and ability to cross the blood-brain barrier.
Propionyl-L-Carnitine: Used for its cardiovascular benefits and ability to improve blood flow .
Uniqueness
(S)-Amino Carnitine is unique due to its specific structural modifications, which enhance its bioavailability and functional properties. Unlike other carnitine derivatives, (S)-Amino Carnitine has shown potential in targeted therapeutic applications, particularly in metabolic and neurodegenerative diseases .
特性
分子式 |
C7H16N2O2 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
(3S)-3-amino-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |
InChIキー |
DAWBGYHPBBDHMQ-LURJTMIESA-N |
異性体SMILES |
C[N+](C)(C)C[C@H](CC(=O)[O-])N |
正規SMILES |
C[N+](C)(C)CC(CC(=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)
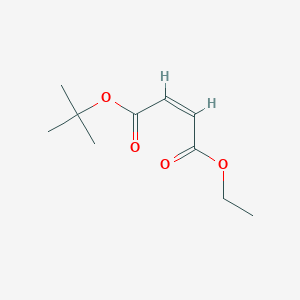
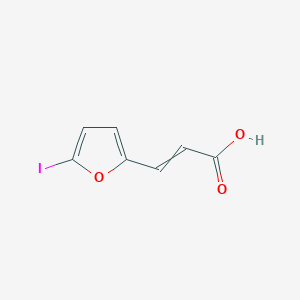
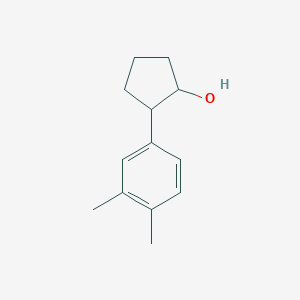
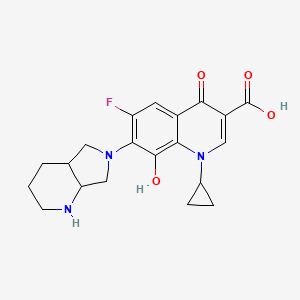
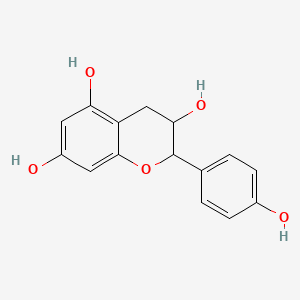
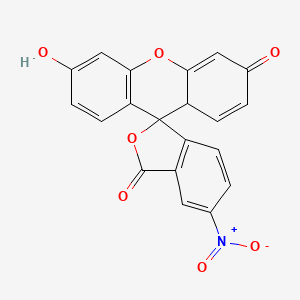


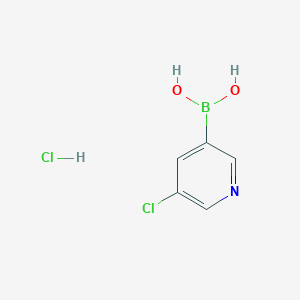
![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

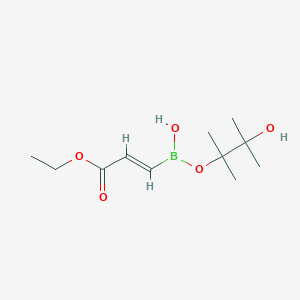
![Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13402658.png)
